molecular formula C21H22N2O2S B2758394 3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline CAS No. 872200-20-9

3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline

Cat. No. B2758394
CAS RN: 872200-20-9
M. Wt: 366.48
InChI Key: MACIYVIXSWKEFA-UHFFFAOYSA-N
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Description

“3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline” is a chemical compound. It is part of the quinoline family, which is a class of compounds that have been shown to have therapeutic properties . Quinoline derivatives are present in more than twenty classes of pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a microwave-assisted synthesis of a library of quinoline thiosemicarbazones endowed with a piperidine moiety was achieved via the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes and (un)substituted thiosemicarbazides .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine moiety is a common feature in many medicinal compounds .


Chemical Reactions Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Inhibitors of Cholinesterases

This compound has been used in the synthesis of potent inhibitors of cholinesterases . These inhibitors have potential applications in the treatment of Alzheimer’s disease (AD), a progressive neurodegenerative disorder characterized by central cognitive dysfunction, memory loss, and intellectual decline .

Anti-Alzheimer Therapeutics

The compound has been used in the development of safer hybrid therapeutics for the treatment of Alzheimer’s disease . The synthesized heterocyclic compounds were evaluated using acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes .

Antiviral Agents

A series of new isatin derivatives was designed and synthesized as broad-spectrum antiviral agents . The antiviral activities of the synthesized compounds were pursued against three viruses, namely influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .

HIV Reverse Transcriptase Inhibitors

Some isatin derivatives displayed prominent antiviral activities as HIV reverse transcriptase inhibitors . This suggests that “3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline” could potentially be used in the development of drugs for the treatment of HIV.

Factor IIa Inhibition

The compound has been used in the synthesis of 4-(piperidin-1-yl)pyridine derivatives . These derivatives exhibited strong factor IIa inhibition and showed a good anticoagulant effect .

Antiviral Activity against H1N1, HSV-1, and COX-B3

Compounds synthesized using “3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline” displayed the highest antiviral activity against H1N1, HSV-1, and COX-B3 with IC 50 values of 0.0027, 0.0022, and 0.0092 µM, respectively .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(benzenesulfonyl)-6-methyl-4-piperidin-1-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-16-10-11-19-18(14-16)21(23-12-6-3-7-13-23)20(15-22-19)26(24,25)17-8-4-2-5-9-17/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACIYVIXSWKEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline

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